Synthesis and Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, 5-Methoxy-4-methyl-3-nitropyridin-2-amine (CAS 1003711-16-7). As substituted nitropyridines are crucial building blocks in medicinal chemistry and materials science, this document serves as a vital resource for researchers engaged in the synthesis of complex heterocyclic molecules.[1] The guide outlines a robust, multi-step synthetic route starting from a commercially available precursor, 2-amino-4-methylpyridine. Each synthetic step is accompanied by a detailed protocol and a mechanistic rationale. Furthermore, this guide presents a full predicted spectroscopic profile of the target compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization. The experimental protocols for these analytical techniques are also provided in detail.
Introduction: The Significance of Substituted Nitropyridines
Substituted pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, with the pyridine scaffold being a prevalent feature in a multitude of bioactive molecules.[2] The introduction of a nitro group into the pyridine ring significantly influences its chemical reactivity, often serving as a key functional handle for further molecular elaboration. Specifically, the nitro group can be a precursor to an amino group, which is pivotal for constructing a wide array of functional moieties. The target molecule, 5-Methoxy-4-methyl-3-nitropyridin-2-amine, combines the activating and directing effects of an amino group with the electronic properties of methoxy and nitro substituents, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a plausible and detailed synthetic route, along with a comprehensive characterization workflow, to facilitate the accessibility and utilization of this compound within the scientific community.
Proposed Synthetic Pathway
The proposed synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine is a three-step process commencing with the commercially available starting material, 2-amino-4-methylpyridine. The overall synthetic scheme is depicted below.
Caption: Proposed three-step synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine.
Step 1: Nitration of 2-Amino-4-methylpyridine
The initial step involves the electrophilic nitration of 2-amino-4-methylpyridine to introduce a nitro group onto the pyridine ring. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions.[2] While a mixture of isomers is possible, careful control of reaction conditions can favor the formation of the 3-nitro isomer.
Protocol:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid and cool the flask to 0°C in an ice bath.
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Slowly add 21.6 g (0.2 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
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Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, maintaining a temperature below 10°C.
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Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine over a period of 1-2 hours, keeping the reaction temperature between 0°C and 5°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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Neutralize the resulting solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
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The precipitated product, 2-amino-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[3]
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Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Experimental Choices: The use of a mixed acid (H₂SO₄/HNO₃) is a standard method for the nitration of aromatic compounds.[4] The low temperature is crucial to control the exothermic reaction and to minimize the formation of by-products. The amino group is protonated in the strongly acidic medium, which deactivates the ring to some extent, but nitration still proceeds due to the strong electrophile (NO₂⁺) generated in the mixed acid.
Step 2: Bromination of 2-Amino-4-methyl-3-nitropyridine
The second step is the regioselective bromination at the 5-position of the pyridine ring. The 2-amino and 4-methyl groups are activating, while the 3-nitro group is deactivating. The 5-position is sterically accessible and electronically favored for electrophilic substitution.
Protocol:
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Dissolve 15.3 g (0.1 mol) of 2-amino-4-methyl-3-nitropyridine in 150 mL of concentrated sulfuric acid at room temperature.
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Add 19.6 g (0.11 mol) of N-bromosuccinimide (NBS) in small portions to the solution with stirring.
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Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice.
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Neutralize the solution with a 50% aqueous solution of sodium hydroxide until a precipitate forms.
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Collect the solid product, 2-amino-5-bromo-4-methyl-3-nitropyridine, by filtration, wash thoroughly with water, and dry.
Causality of Experimental Choices: N-bromosuccinimide in sulfuric acid is an effective brominating agent for moderately activated aromatic rings. The sulfuric acid protonates the NBS, increasing its electrophilicity.
Step 3: Methoxylation of 2-Amino-5-bromo-4-methyl-3-nitropyridine
The final step is a nucleophilic aromatic substitution reaction to replace the bromo group with a methoxy group. The electron-withdrawing nitro group facilitates this substitution.
Protocol:
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Prepare a solution of sodium methoxide by carefully dissolving 4.6 g (0.2 mol) of sodium metal in 200 mL of anhydrous methanol under a nitrogen atmosphere.
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Add 23.2 g (0.1 mol) of 2-amino-5-bromo-4-methyl-3-nitropyridine to the sodium methoxide solution.
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Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the final product, 5-Methoxy-4-methyl-3-nitropyridin-2-amine, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Experimental Choices: Sodium methoxide is a strong nucleophile that readily displaces the bromide from the activated pyridine ring.[5] The reaction is typically carried out in methanol as the solvent and at reflux temperature to ensure a sufficient reaction rate.
Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
The unambiguous identification of the synthesized 5-Methoxy-4-methyl-3-nitropyridin-2-amine requires a comprehensive spectroscopic analysis. Below is the predicted data based on its chemical structure.
Caption: Structure of 5-Methoxy-4-methyl-3-nitropyridin-2-amine with labeled positions.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 7.9-8.1 (s, 1H, H-6), δ 5.5-6.5 (br s, 2H, -NH₂), δ 3.9-4.1 (s, 3H, -OCH₃), δ 2.2-2.4 (s, 3H, -CH₃) |
| ¹³C NMR | δ 155-158 (C2), δ 125-128 (C3), δ 140-143 (C4), δ 148-152 (C5), δ 130-133 (C6), δ 56-58 (-OCH₃), δ 15-17 (-CH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend), 1550-1500 & 1350-1300 (N-O stretch), 1250-1200 (C-O stretch), 1300-1250 (Aromatic C-N stretch) |
| Mass Spec (EI) | m/z (%): 183 (M⁺), 166, 153, 138, 110 |
Interpretation of Predicted Spectra
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¹H NMR: The single aromatic proton at C-6 is expected to appear as a singlet in the downfield region due to the deshielding effects of the adjacent nitrogen and the overall electron-withdrawing nature of the ring. The amine protons will likely appear as a broad singlet that can be exchanged with D₂O. The methoxy and methyl protons will each appear as sharp singlets at their characteristic chemical shifts.
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¹³C NMR: The chemical shifts of the pyridine ring carbons are influenced by the various substituents. The carbon bearing the amino group (C2) and the methoxy group (C5) will be significantly shifted downfield. The carbon attached to the nitro group (C3) will also be deshielded. The methyl and methoxy carbons will appear in the upfield region.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show two distinct N-H stretching bands for the primary amine group.[6] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent. Other characteristic peaks for aromatic C-H, aliphatic C-H, C-O, and C-N bonds are also anticipated.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 183. Plausible fragmentation pathways include the loss of a hydroxyl radical (-OH) from the nitro group, loss of a methyl radical (-CH₃) from the methoxy group, and subsequent loss of carbon monoxide (-CO) or nitric oxide (-NO).
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 5-Methoxy-4-methyl-3-nitropyridin-2-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
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Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range of m/z 50-500.
Conclusion
This technical guide provides a well-founded, albeit proposed, synthetic route for 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a compound of interest for further research in medicinal and materials chemistry. The detailed, step-by-step protocols for its synthesis and the comprehensive predicted characterization data offer a solid foundation for its practical preparation and identification. By explaining the rationale behind the chosen experimental conditions and providing detailed analytical procedures, this guide aims to empower researchers to synthesize and utilize this valuable chemical intermediate for their specific applications.
References
- Cho, J. H., et al. (2011). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Nitropyridines, Their Synthesis and Reactions. (2009).
- METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar.
- Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (n.d.).
- BLDpharm. 5-Methoxy-4-methyl-3-nitropyridin-2-amine.
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. (n.d.). Chemicalbook.
- IR: amines. (n.d.).
- Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applic
- How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (n.d.). Guidechem.
- Preparation of 2-amino-3-nitropyridine. (n.d.).
- Preparation method of 2-amino-3-nitro pyridine. (n.d.).
- 2-Amino-4-methylpyridine, 98%. (n.d.). Thermo Fisher Scientific.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).
- Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
- Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- 2-Amino-4-methyl-3-nitropyridine 98%. (n.d.). Sigma-Aldrich.
